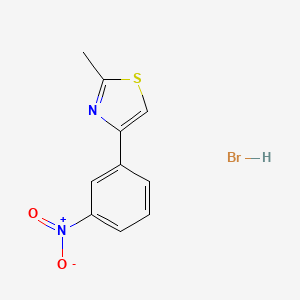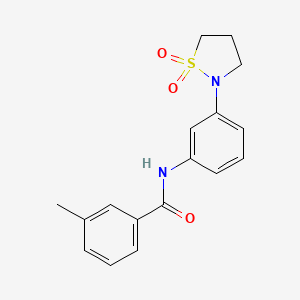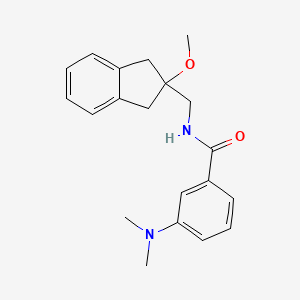
N-(3-chlorobenzyl)-4-(2-((2,4-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorobenzyl)-4-(2-((2,4-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide” is a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. These include an amide group, a thioether group, and a quinazolinone group. Each of these groups will have different chemical properties and reactivities .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For instance, the amide group might undergo hydrolysis or reduction, while the thioether group could be oxidized. The quinazolinone core might also undergo various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide would increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on its specific molecular structure .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are closely related to the compound , have been synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated broad spectrum antitumor activity and were found to be more potent compared to the positive control 5-FU. The study utilized molecular docking methodology to assess the compounds' interactions with ATP binding sites of EGFR-TK and B-RAF kinase, providing insights into their mechanisms of action against cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Neurokinin-1 Receptor Antagonism
Research on compounds structurally similar to N-(3-chlorobenzyl)-4-(2-((2,4-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds have shown efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting their potential for clinical administration in treating neurological disorders (T. Harrison et al., 2001).
Antimicrobial and Anticonvulsant Effects
A series of thioxoquinazolinone derivatives, which are structurally related to the query compound, have been synthesized and evaluated for antimicrobial and anticonvulsant activities. These studies revealed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives exhibited potent anticonvulsant activity, offering a foundation for the development of new therapeutic agents in the treatment of microbial infections and seizures (A. Rajasekaran et al., 2013).
Alzheimer's Disease Treatment
Derivatives of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium, related to the chemical structure of interest, have been assessed for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase in treating Alzheimer's disease. The study identifies compounds with significant inhibitory activities, suggesting their value as lead compounds for further drug discovery against neurodegenerative diseases (S. Zarei et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[2-[(2,4-dimethylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O2S/c1-19-12-13-22(20(2)15-19)18-35-28-31-25-10-4-3-9-24(25)27(34)32(28)14-6-11-26(33)30-17-21-7-5-8-23(29)16-21/h3-5,7-10,12-13,15-16H,6,11,14,17-18H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQFJHKYFYSDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-4-[2-[(2,4-dimethylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate](/img/structure/B2930990.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2930995.png)
![6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2930996.png)



![[1-(6-Methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2931004.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2931005.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2931006.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2931007.png)


![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2931012.png)